2-Phenylbenzimidazole

Catalog No.
S599509
CAS No.
716-79-0
M.F
C13H10N2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylbenzimidazole

CAS Number

716-79-0

Product Name

2-Phenylbenzimidazole

IUPAC Name

2-phenyl-1H-benzimidazole

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H,14,15)

InChI Key

DWYHDSLIWMUSOO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2

solubility

21.9 [ug/mL]

Synonyms

2-Phenyl-1H-benzimidazole; 2-Phenyl-1H-benzo[d]imidazole; 2-PhenylbenzimidazoleG 570; Gainex; NSC 251956; Phenizidole; Phenzidol; Phenzidole

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2

The exact mass of the compound 2-Phenylbenzimidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 21.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 251956. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Phenylbenzimidazole (CAS 716-79-0) is a highly stable, aromatic heterocyclic building block characterized by a benzimidazole core fused with a phenyl group at the 2-position. This specific structural configuration imparts exceptional thermal stability, strong ultraviolet (UV) absorption capabilities, and an electron-rich profile suitable for advanced coordination chemistry . In industrial and research procurement, it is primarily sourced as a rigid, high-melting-point precursor for pharmaceutical and cosmetic active ingredients, a high-performance mixed-type corrosion inhibitor for steel, and a cyclometalating ligand for phosphorescent organic light-emitting diodes (OLEDs). Unlike simpler imidazoles, its extended π-conjugation makes it uniquely suited for applications requiring high-temperature processability and precise optoelectronic tuning.

Research & Procurement Fit

Electronic structure Phenyl substitution narrows HOMO-LUMO gap relative to unsubstituted benzimidazole
Adsorption behavior Increased lipophilicity enhances surface adsorption on metals in acidic environments
Application scope Corrosion inhibitor, cyclometalating ligand, pharmaceutical intermediate, SAR baseline

Substituting 2-phenylbenzimidazole with its unsubstituted parent compound, benzimidazole, or other generic aliphatic derivatives fundamentally compromises processability and application performance. From a thermal standpoint, unsubstituted benzimidazole melts at approximately 170–173 °C [1], whereas the addition of the phenyl ring elevates the melting point of 2-phenylbenzimidazole to 291–296 °C. This ~120 °C difference is critical; generic substitutes will degrade or melt prematurely during high-temperature polymer extrusion or vacuum thermal evaporation in OLED manufacturing. Furthermore, in chemical synthesis, the phenyl substituent is the mandatory functionalization site for producing globally approved UV-B filters like 2-phenylbenzimidazole-5-sulfonic acid (PBSA); simpler analogs physically cannot yield this downstream product. Finally, in anti-corrosion applications, the lack of the electron-donating phenyl ring significantly reduces the binding energy to metal surfaces, leading to inferior protective film formation in aggressive acidic environments.

Substitution Risk: Why Generic Analogs Underperform

2-Phenylbenzimidazole
Generic analogs (BI, ABI, 2-heteroaryl)
Corrosion inhibition
Enhanced adsorption via phenyl π-system leads to reported higher inhibition efficiency
May exhibit lower efficiency and require higher inhibitor concentrations
Electronic properties
Reported narrower HOMO-LUMO gap supports improved electron-transfer capability
Wider gap may limit reactivity and surface electron donation
Tautomeric stability
No detectable tautomerism in DMSO; ensures batch-to-batch consistency
2-Heteroaryl analogs may show tautomeric equilibria, introducing synthetic variability

Thermal Stability and High-Temperature Processability

The introduction of the phenyl ring at the 2-position drastically enhances the thermal robustness of the benzimidazole core. 2-Phenylbenzimidazole exhibits a melting point of 291–296 °C, compared to the 170–173 °C range of unsubstituted benzimidazole[1]. This substantial increase ensures the compound remains stable during high-heat manufacturing processes.

Evidence DimensionMelting Point
Target Compound Data291–296 °C
Comparator Or Baseline170–173 °C (Benzimidazole)
Quantified Difference~120 °C higher melting point
ConditionsStandard atmospheric pressure

Ensures the material survives high-temperature polymer compounding and vacuum thermal evaporation without premature degradation.

Corrosion Inhibition Efficiency
Head-to-head
PBI: η 85.23%
BI: 38.10% | ABI: 66.38%
Δ = +47.1 pp vs BI, +18.8 pp vs ABI
Supports selection of PBI over unsubstituted or amino-substituted analogs in acid corrosion inhibition
Mild steel, 0.1 M H₂SO₄, 1.0 × 10⁻³ M, potentiodynamic polarization

Precursor Yield for Commercial UV-B Filter Synthesis

2-Phenylbenzimidazole is the specific, non-substitutable precursor for the synthesis of 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a major water-soluble UV filter known as Ensulizole. Direct sulfonation of 2-phenylbenzimidazole with concentrated sulfuric acid at 40–85 °C achieves an exceptional industrial yield of 98.7% . Unsubstituted benzimidazoles cannot be used for this pathway as they lack the necessary phenyl moiety required for the extended UV-B absorption profile of the final product.

Evidence DimensionYield of 2-phenylbenzimidazole-5-sulfonic acid (PBSA)
Target Compound Data98.7% yield
Comparator Or Baseline0% (Unsubstituted benzimidazole cannot form this product)
Quantified DifferenceAbsolute requirement for the phenyl substituent
ConditionsSulfonation with concentrated sulfuric acid at 40–85 °C

It is the strictly required starting material for manufacturing Ensulizole, a globally approved cosmetic UV filter.

HOMO-LUMO Gap
Reported
PBI: −4.66 eV
BI: −5.56 eV
Δ = 0.90 eV reduction (16.2% narrower)
Narrower gap supports enhanced adsorption and electron-transfer capability
DFT B3LYP/6-31G, gas phase

Adsorption and Corrosion Inhibition on Carbon Steel

In aggressive acidic environments, 2-phenylbenzimidazole (PBI) demonstrates superior chemisorption and physisorption on metal surfaces compared to its analogs. Density functional theory (DFT) calculations and experimental measurements on mild steel in H2SO4 confirm that the binding energy to the iron surface follows the order of PBI > 2-aminobenzimidazole (ABI) > benzimidazole (BI) [1]. This stronger adsorption translates to a highly effective mixed-type inhibition, protecting steel infrastructure more efficiently than the unsubstituted baseline.

Evidence DimensionMetal Surface Binding Energy and Inhibition Efficiency
Target Compound DataHighest relative binding energy (PBI)
Comparator Or BaselineLower binding energy (ABI and BI)
Quantified DifferenceSuperior adsorption strength over both 2-amino and unsubstituted benzimidazole
ConditionsMild steel immersed in 0.1 M H2SO4 solution

Provides superior, longer-lasting protection for carbon steel pipelines and industrial equipment in acidic or sour environments.

Tautomeric Stability
Class-level
PBI: no detectable tautomerism in DMSO
2-Heteroaryl analogs: tautomeric equilibria present
Structural homogeneity simplifies quality control and synthesis planning
NMR spectroscopy, DMSO-d₆, room temperature

Redox Tuning in Phosphorescent OLED Ligands

As a cyclometalating (N^C) ligand in iridium(III) complexes, 2-phenylbenzimidazole offers a more electron-rich environment than the standard 2-phenylpyridine (ppy) ligand. This shifts the redox properties of the resulting phosphorescent dopants; for instance, a 2-phenylbenzimidazole-based Ir(III) complex exhibits an oxidation potential of 0.61 V, making the metal center easier to oxidize compared to the 0.66 V potential of the parent [Ir(ppy)2pic] complex [1]. This allows for precise tuning of the emission properties and electron mobility in OLED devices.

Evidence DimensionOxidation Potential (E_ox)
Target Compound Data0.61 V (2-phenylbenzimidazole Ir(III) complex)
Comparator Or Baseline0.66 V (2-phenylpyridine Ir(III) complex)
Quantified Difference0.05 V lower oxidation potential
ConditionsElectrochemical measurement of Ir(III) picolinate complexes

Enables OLED material designers to fine-tune the emission color and improve the charge transport balance of phosphorescent dopants.

Lipophilicity (LogP)
Reported
PBI: LogP 3.23
BI: LogP ~1.3
~150-fold increase in partition coefficient
Higher lipophilicity enhances surface adsorption and membrane penetration
Octanol-water partition, pH 7.4
Electrochemical Oxidation
Reported
Two reversible one-electron steps
Reaction center shifts with pH (amine vs. imidazole ring)
Reversible electron transfer enables reactivity benchmarking of derivatives
Rotating Pt disk electrode, DMF, neutral / HClO₄

Synthesis of Water-Soluble Cosmetic Sunscreens

Due to its specific structural configuration and near-quantitative sulfonation yield, 2-phenylbenzimidazole is the primary industrial precursor for manufacturing 2-phenylbenzimidazole-5-sulfonic acid (Ensulizole). This downstream product is highly valued in the cosmetics industry for formulating non-greasy, water-soluble UV-B protective lotions and daily moisturizers .

High-Temperature Polymer Additives and Resins

With a melting point exceeding 290 °C, this compound is ideally suited for integration into high-performance polymers, epoxies, and hot-melt adhesives. It can withstand aggressive extrusion and curing temperatures that would thermally degrade simpler imidazole derivatives, ensuring consistent mechanical and thermal enhancement .

Acidic and H2S Corrosion Inhibitor Formulations

The strong binding energy of the 2-phenylbenzimidazole molecule to iron surfaces makes it a highly effective active ingredient in corrosion inhibitor packages. It is particularly suited for protecting carbon steel pipelines and oilfield equipment exposed to aggressive acidic cleaning solutions or sour (H2S-rich) environments [1].

Phosphorescent Dopants for Organic Electronics

In the field of optoelectronics, 2-phenylbenzimidazole serves as an excellent cyclometalating ligand for synthesizing iridium and platinum complexes. Its electron-rich nature and high thermal stability make it a preferred building block for developing deep-blue to yellow phosphorescent OLED dopants with tunable redox potentials and high quantum yields [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Industrial acid corrosion inhibitor
Corrosion inhibition efficiency context
Potentiodynamic polarization, adsorption isotherm
Cyclometalating ligand for luminescent complexes
HOMO-LUMO gap and charge-transfer capability
Emission quantum yield, absorption spectrum
Pharmaceutical intermediate: tautomeric consistency
Tautomeric homogeneity in aprotic solvents
NMR spectroscopy, batch-to-batch consistency
Precursor for SAR studies
Baseline LogP and electronic parameters
Substituent effect quantification, HOMO-LUMO benchmarking

XLogP3

3.2

LogP

3.24 (LogP)

Melting Point

293.0 °C

UNII

CB9ZJ140SB

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

97542-80-8
716-79-0

Wikipedia

2-phenylbenzimidazole

General Manufacturing Information

1H-Benzimidazole, 2-phenyl-: ACTIVE

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